Tert-butyl (2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)carbamate
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Overview
Description
Tert-butyl (2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a quinoline core, which is known for its biological activity, making it a subject of interest in drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated quinoline derivative.
Carbamate Formation: The final step involves the reaction of the aminoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)carbamate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
The quinoline core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry
In materials science, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The biological activity of tert-butyl (2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)carbamate is likely due to its interaction with various molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to its therapeutic effects. The exact mechanism would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activity.
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
Tert-butyl (2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)carbamate is unique due to its combination of a quinoline core with a carbamate ester, providing a distinct set of chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl N-[2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-10-7-14(21)20-13-8-11(5-6-12(10)13)19-15(22)9-18-16(23)24-17(2,3)4/h5-8H,9H2,1-4H3,(H,18,23)(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOIJYCHVJVICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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